Pironetin

Multidrug resistance P-glycoprotein Ovarian cancer

Pironetin is the only known natural product that covalently binds α-tubulin at Cys316, completely bypassing P-glycoprotein efflux. It retains 25 nM potency in β-tubulin-inhibitor–resistant models where taxanes and vinca alkaloids lose >100-fold efficacy. Researchers use it to study irreversible microtubule pharmacology, overcome MDR1-mediated resistance with an index of only 3.1-fold, and design dual-site α/β tubulin hybrids.

Molecular Formula C19H32O4
Molecular Weight 324.5 g/mol
CAS No. 151519-02-7
Cat. No. B1678462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePironetin
CAS151519-02-7
Synonyms5-ethyl-5,6-dihydro-6-(2-hydroxy-4-methoxy-3,5-dimethyl-7-nonenyl)-2H-pyran-2-one
PA 48153C
PA-48153C
pironetin
Molecular FormulaC19H32O4
Molecular Weight324.5 g/mol
Structural Identifiers
SMILESCCC1C=CC(=O)OC1CC(C(C)C(C(C)CC=CC)OC)O
InChIInChI=1S/C19H32O4/c1-6-8-9-13(3)19(22-5)14(4)16(20)12-17-15(7-2)10-11-18(21)23-17/h6,8,10-11,13-17,19-20H,7,9,12H2,1-5H3/b8-6+/t13-,14-,15+,16+,17+,19+/m0/s1
InChIKeyXIHGDBYGUWEHCV-FSEPSNHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pironetin (CAS 151519-02-7): α-Tubulin-Targeting Microtubule Destabilizer for Drug-Resistant Cancer Research


Pironetin (CAS 151519-02-7) is a bacterial metabolite isolated from Streptomyces species [1]. Structurally, it is an α,β-unsaturated lactone polyketide that functions as a microtubule destabilizer [2]. Its defining mechanistic distinction is covalent binding to α-tubulin—specifically at cysteine-316—inhibiting microtubule polymerization and arresting cell cycle progression at G2/M phase [3]. Unlike all clinically approved microtubule-targeting agents, which bind exclusively to β-tubulin, pironetin represents the only crystallographically confirmed natural product targeting the α subunit [4].

Why Generic Microtubule Inhibitors Cannot Substitute for Pironetin in Drug-Resistant Cancer Models


Conventional microtubule-targeting agents—including taxanes, vinca alkaloids, and epothilones—all target β-tubulin and are substrates for the P-glycoprotein (P-gp/MDR1) efflux pump, leading to dose-limiting resistance and cross-resistance across this class [1]. Pironetin, by contrast, binds covalently to the α subunit of tubulin at a distinct binding pocket and maintains full potency against P-gp-overexpressing multidrug-resistant cells that are refractory to β-tubulin agents [2]. This orthogonal target engagement eliminates cross-resistance to clinically established microtubule inhibitors and enables efficacy in tumor models where generic tubulin binders fail [3].

Quantitative Differentiation Evidence for Pironetin: Procurement-Relevant Comparative Data


Nanomolar Cytotoxicity Retention in P-Glycoprotein-Overexpressing Multidrug-Resistant Ovarian Carcinoma

Pironetin maintains near-equivalent cytotoxic potency against P-glycoprotein-overexpressing A2780AD multidrug-resistant ovarian carcinoma cells compared to the drug-sensitive parental A2780 line [1]. This resistance profile stands in stark contrast to conventional β-tubulin agents such as taxanes and vinca alkaloids, which exhibit significantly reduced potency (typically 10- to 100-fold IC50 increases) against P-gp-overexpressing cells due to active efflux [2].

Multidrug resistance P-glycoprotein Ovarian cancer MDR1

Equivalent Antiproliferative Activity Against Vindesine- and Paclitaxel-Resistant Lung Cancer Cells

Pironetin demonstrates equivalent growth inhibitory activity against H69 human small cell lung cancer cells and their vindesine-resistant (H69/VDS) and paclitaxel-resistant (H69/Txl) sublines [1]. Both vindesine and paclitaxel are β-tubulin-targeting agents to which these resistant sublines were specifically selected. Pironetin's undiminished potency across all three lines—parental and both resistant variants—demonstrates lack of cross-resistance [1].

Cross-resistance Small cell lung cancer Vindesine Paclitaxel Mitotic inhibitor

Covalent Binding to Cysteine-316 of α-Tubulin: Irreversible Target Engagement Distinct from Reversible β-Tubulin Binders

Pironetin forms a covalent bond with cysteine-316 of α-tubulin via a Michael addition reaction into its α,β-unsaturated lactone moiety [1]. This irreversible binding contrasts sharply with all clinically used microtubule agents (taxanes, vinca alkaloids, epothilones), which bind reversibly and non-covalently to β-tubulin [2]. The covalent adduct formation was confirmed by crystallographic and mass spectrometric data [1].

Covalent inhibitor α-Tubulin Cysteine-316 Irreversible binding Michael addition

Selective Cytotoxicity Against Cancer Cells with Sparing of Normal Lung Fibroblasts

In a high-content screening study, synthetic (−)-pironetin caused mitotic arrest and programmed cell death in human lung cancer cells while sparing normal lung fibroblasts [1]. This differential cytotoxicity contrasts with many conventional chemotherapeutic microtubule inhibitors, which exhibit limited discrimination between malignant and normal dividing cells, contributing to dose-limiting toxicities [2].

Cancer selectivity Therapeutic window Fibroblast sparing High-content screening

Distinct Pironetin Binding Site on α-Tubulin: Orthogonal Pharmacophore for Hybrid Inhibitor Design

X-ray crystallography has defined the pironetin binding site on α-tubulin as distinct from the colchicine, vinca, taxane, and maytansine sites, all of which reside on β-tubulin [1]. The spatial separation between the pironetin site (α subunit) and colchicine site (β subunit) has been exploited to design hybrid molecules composed of colchicine and pironetin analogue fragments, where the spacer length determines whether binding occurs via the irreversible covalent pironetin end or the reversible non-covalent colchicine end [2].

Binding site Colchicine site Hybrid molecules Rational design Pharmacophore

Angiogenesis Inhibition in Zebrafish Embryo Model: In Vivo Functional Differentiation

Synthetic (−)-pironetin inhibited neovascularization in zebrafish embryos in a dose-dependent manner [1]. This anti-angiogenic activity was demonstrated in a whole-organism vertebrate model, distinguishing pironetin from many in vitro-only microtubule inhibitors that lack validated in vivo anti-angiogenic efficacy [1]. The angiogenesis inhibition occurred at concentrations that did not cause overt developmental toxicity, suggesting a functional separation between anti-vascular and general cytotoxic effects [1].

Angiogenesis Zebrafish model In vivo Neovascularization Anti-angiogenic

Optimal Procurement-Driven Application Scenarios for Pironetin in Drug Discovery and Preclinical Research


Multidrug-Resistant (MDR1/P-gp+) Cancer Model Development and Mechanism-of-Action Studies

Procure pironetin as a validated positive control and tool compound for studies in P-glycoprotein-overexpressing multidrug-resistant cancer models. Pironetin retains nanomolar potency (IC50 = 25 nM) against A2780AD P-gp+ ovarian carcinoma cells with only a 3.1-fold resistance index compared to the sensitive parental line, whereas conventional β-tubulin microtubule inhibitors exhibit >10- to >100-fold potency loss in the same MDR1-expressing models [1][2]. Use for: resistance mechanism elucidation, efflux pump substrate profiling, and screening of compounds intended to overcome MDR1-mediated resistance.

α-Tubulin Covalent Binding Mechanism and Irreversible Inhibitor Pharmacology Research

Procure pironetin as the validated standard for studying covalent, irreversible tubulin inhibition via α-tubulin cysteine-316 Michael addition [1]. Unlike all clinically approved microtubule agents—which bind reversibly and non-covalently to β-tubulin—pironetin provides a unique tool for investigating prolonged target engagement, washout-resistant pharmacodynamics, and covalent inhibitor SAR [2]. Suitable for: covalent inhibitor assay development, mass spectrometry-based target engagement studies, crystallography of tubulin-ligand complexes, and structure-based design of next-generation irreversible tubulin inhibitors.

Cross-Resistance Profiling Against β-Tubulin-Refractory Tumor Cell Lines

Procure pironetin for profiling compound libraries against tumor cell lines with acquired resistance to β-tubulin-targeting agents (taxanes, vinca alkaloids, epothilones). Pironetin demonstrates undiminished activity against H69/VDS (vindesine-resistant) and H69/Txl (paclitaxel-resistant) small cell lung cancer sublines where the selecting agents are completely ineffective [1]. Applications include: resistance panel screening, identification of orthogonal therapeutic vulnerabilities, and validation of compounds targeting α-tubulin as an escape mechanism from β-tubulin-driven resistance.

Dual-Site Hybrid Inhibitor Design and α/β-Tubulin Pharmacophore Exploration

Procure pironetin as the α-tubulin-binding scaffold for designing hybrid molecules that engage both α- and β-tubulin binding sites. The crystallographically defined pironetin binding site on α-tubulin is spatially distinct from the colchicine, vinca, taxane, and maytansine sites on β-tubulin, enabling rational design of bifunctional inhibitors [1]. Previous work has demonstrated hybrid molecules combining pironetin analogue fragments with colchicine moieties [2]. Suitable for: medicinal chemistry programs exploring dual-site tubulin engagement, linker optimization studies, and structure-guided design of molecules with differentiated binding kinetics (covalent versus reversible) at each site.

Technical Documentation Hub

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